6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate
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Overview
Description
This compound features a pyridinone core substituted with a nitro group and a methyl group, along with a bromobenzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. Techniques such as high-throughput screening and automated reaction setups can be employed to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of aromatic amines.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitro groups to amines.
Substitution: Nucleophilic aromatic substitution can be employed to replace the bromine atom with other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzoate derivatives.
Scientific Research Applications
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzoate moiety can interact with biological molecules through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: These compounds have similar structural features and are used in antimicrobial and anticancer research.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the nitropyridine core and is studied for its kinase inhibitory properties.
Uniqueness
What sets 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADLJZHBICJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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